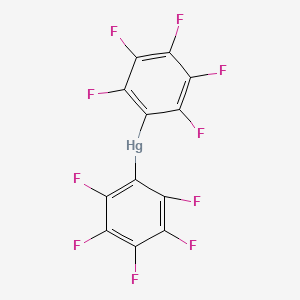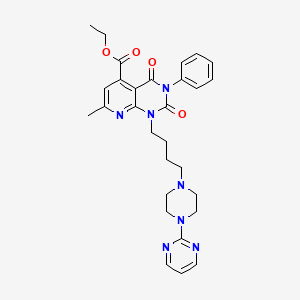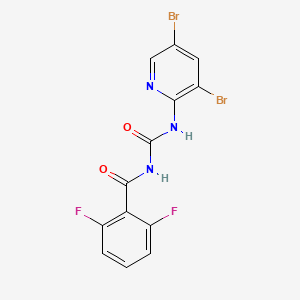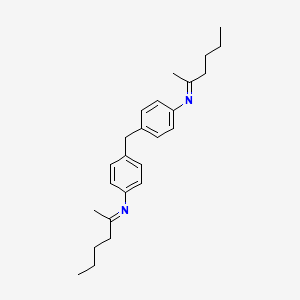
2,2'-Dithiobis(N-(2-chlorophenyl)benzamide)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) is an organic compound characterized by the presence of two benzamide groups linked by a disulfide bond
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) typically involves the reaction of 2-chlorobenzoyl chloride with 2-chloroaniline in the presence of a base to form N-(2-chlorophenyl)benzamide. This intermediate is then treated with a disulfide-forming reagent, such as sodium disulfide, to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, ensuring the availability of high-purity starting materials, and optimizing reaction conditions to maximize yield and minimize by-products.
化学反应分析
Types of Reactions
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to thiols.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Various substituted benzamides depending on the electrophile used.
科学研究应用
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds with proteins.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials with specific chemical properties.
作用机制
The mechanism of action of 2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) involves its ability to interact with thiol groups in proteins, forming disulfide bonds. This interaction can alter the structure and function of proteins, leading to various biological effects. The compound may also interact with specific molecular targets and pathways, although detailed studies are required to elucidate these interactions fully .
相似化合物的比较
Similar Compounds
2,2’-Dithiobis(N-methylbenzamide): Similar structure but with methyl groups instead of chlorophenyl groups.
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar benzamide structure with additional chlorine substituents.
Uniqueness
2,2’-Dithiobis(N-(2-chlorophenyl)benzamide) is unique due to the presence of both disulfide and chlorophenyl groups, which confer distinct chemical reactivity and potential biological activity compared to its analogs .
属性
CAS 编号 |
50383-29-4 |
|---|---|
分子式 |
C26H18Cl2N2O2S2 |
分子量 |
525.5 g/mol |
IUPAC 名称 |
N-(2-chlorophenyl)-2-[[2-[(2-chlorophenyl)carbamoyl]phenyl]disulfanyl]benzamide |
InChI |
InChI=1S/C26H18Cl2N2O2S2/c27-19-11-3-5-13-21(19)29-25(31)17-9-1-7-15-23(17)33-34-24-16-8-2-10-18(24)26(32)30-22-14-6-4-12-20(22)28/h1-16H,(H,29,31)(H,30,32) |
InChI 键 |
QSFBOPNUGWYAHB-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=C2Cl)SSC3=CC=CC=C3C(=O)NC4=CC=CC=C4Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[2-(hydrazinecarbonyl)phenyl]butane-1-sulfonamide](/img/structure/B15195671.png)






![(6-acetyl-7,11-dimethyl-5-phenyl-5-azapentacyclo[8.8.0.02,7.04,6.011,16]octadec-16-en-14-yl) acetate](/img/structure/B15195712.png)




